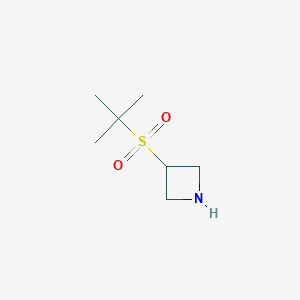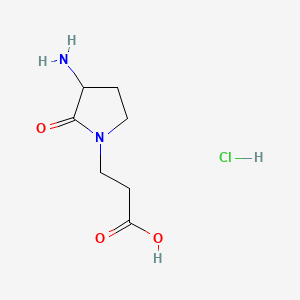
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
科学研究应用
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Investigating potential therapeutic effects and drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxo group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Oxopyrrolidin-1-yl)propanoic acid
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
Uniqueness
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both an amino group and an oxo group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications.
属性
分子式 |
C7H13ClN2O3 |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
3-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-5-1-3-9(7(5)12)4-2-6(10)11;/h5H,1-4,8H2,(H,10,11);1H |
InChI 键 |
BTOYSSXIWOLMDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C1N)CCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


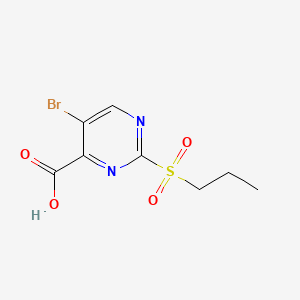
![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)
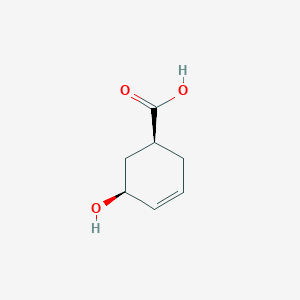
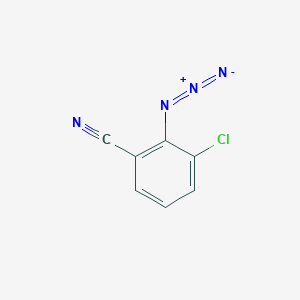


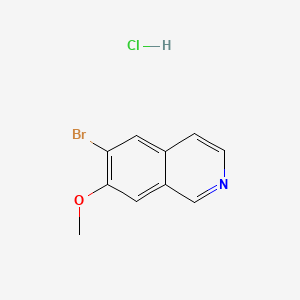
![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)
